(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone
Description
This compound is a substituted imidazole derivative featuring a 4-amino group on the imidazole ring, a p-tolyl (4-methylphenyl) substituent at the 1-position, and a phenylmethanone group at the 5-position. Its structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-14(10-8-12)20-11-19-17(18)15(20)16(21)13-5-3-2-4-6-13/h2-11H,18H2,1H3 |
InChI Key |
CTPRDJYMNHBYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of chloroform and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: Used as a corrosion inhibitor in metal finishing industries.
Mechanism of Action
The mechanism of action of (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Compounds and Their Properties
Key Observations:
- Substituent Position and Melting Points : Ortho-substituted derivatives (e.g., 6h with 2-chlorophenyl) exhibit lower melting points compared to para-substituted analogs (e.g., 6d), likely due to reduced crystal lattice stability .
- Electron-Withdrawing Groups: The presence of halogens (Cl, F) or electron-withdrawing groups enhances metabolic stability and receptor binding affinity, as seen in adenosine A3 receptor antagonists .
- Amino Group Impact: The 4-amino group on the imidazole ring contributes to hydrogen bonding and solubility, critical for biological interactions .
Spectral and Analytical Data Comparison
Biological Activity
The compound (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone is a derivative of imidazole, a class of compounds that has garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an imidazole ring substituted with an amino group and a p-tolyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound has shown promising results in various assays.
The primary mechanism through which imidazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated IC50 values ranging from 0.15 to 1.48 μM against various cancer cell lines, indicating potent activity against tumor growth .
- Cell Cycle Arrest : Studies have shown that at specific concentrations, these compounds can cause significant accumulation of cancer cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates .
Case Studies
- Study on MDA-MB-468 Cells : In a study involving MDA-MB-468 breast cancer xenografts, administration of similar imidazole derivatives suppressed tumor growth by approximately 77% compared to controls without inducing significant weight loss in the subjects .
- Chick Chorioallantoic Membrane Assay : This assay demonstrated that imidazole derivatives could effectively block angiogenesis and tumor growth, suggesting a multi-faceted approach to combating cancer .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazole ring and substituents significantly affect biological activity. For example:
- Electron Donating Groups : Compounds with electron-donating substituents on the phenyl portion generally exhibit enhanced potency against cancer cell lines.
- Substituent Positioning : The placement of groups on the imidazole nitrogen can lead to variations in activity; for instance, replacing an imidazole with an amide or ester group often results in diminished efficacy .
Data Summary
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 6 | 0.4 | Porcine Brain Tubulin | Tubulin Polymerization Inhibition |
| Compound 22 | 0.15 | A549 | Cell Cycle Arrest |
| Compound 18 | <5 | NCI 60 Panel | Multi-target Anticancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
